![molecular formula C17H12FN5O3 B11667944 3-(4-fluorophenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667944.png)
3-(4-fluorophenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-fluorophenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring, a fluorophenyl group, and a nitrophenyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide with 4-nitrobenzaldehyde under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acetic acid to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
3-(4-fluorophenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
3-(4-fluorophenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to the presence of both fluorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties
Biological Activity
3-(4-fluorophenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of C18H15FN4O2 and a molecular weight of 330.33 g/mol. It features a pyrazole ring substituted with a 4-fluorophenyl group and a 4-nitrophenyl methylidene moiety. The presence of these functional groups contributes to its biological activity.
Biological Activity Overview
The biological activities of pyrazole derivatives, including the target compound, are extensive. Research indicates that compounds with similar structures exhibit various pharmacological effects:
- Antioxidant Activity : Studies show that pyrazole derivatives can act as antioxidants, reducing oxidative stress in biological systems .
- Anti-inflammatory Properties : The compound has demonstrated significant anti-inflammatory effects, particularly in inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells .
- Antimicrobial Effects : Pyrazole derivatives have been reported to possess antibacterial and antifungal activities. For instance, related compounds have shown potent activity against strains such as Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) in the low microgram range .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Electrophilic Nature : The nitro groups in the structure enhance electrophilic reactivity, allowing for interactions with biological targets such as enzymes and receptors .
- Inhibition of Enzymes : The compound's anti-inflammatory effects are partly due to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory response .
- Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to various biological targets, indicating its potential as a lead compound for drug development .
Case Studies
- Antioxidant and Anti-inflammatory Study : A study evaluated the antioxidant properties of several pyrazole derivatives, including our target compound. The results indicated significant reductions in oxidative stress markers in treated cells compared to controls, supporting its potential use in inflammatory diseases .
- Antimicrobial Activity Assessment : Another study focused on the antimicrobial efficacy of related pyrazole compounds. The results showed that certain derivatives exhibited MIC values significantly lower than standard antibiotics, highlighting their potential as new antimicrobial agents .
Data Tables
Property | Value |
---|---|
Molecular Formula | C18H15FN4O2 |
Molecular Weight | 330.33 g/mol |
Antioxidant Activity | Significant reduction in oxidative stress markers |
Anti-inflammatory Activity | Inhibition of NO production in RAW 264.7 cells |
Antimicrobial Activity | MIC values < 1 µg/mL against S. aureus |
Properties
Molecular Formula |
C17H12FN5O3 |
---|---|
Molecular Weight |
353.31 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H12FN5O3/c18-13-5-3-12(4-6-13)15-9-16(21-20-15)17(24)22-19-10-11-1-7-14(8-2-11)23(25)26/h1-10H,(H,20,21)(H,22,24)/b19-10+ |
InChI Key |
RYQWXLVTVDAVTN-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
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